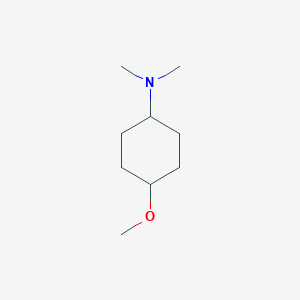

4-methoxy-N,N-dimethylcyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

172216-54-5 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-methoxy-N,N-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-10(2)8-4-6-9(11-3)7-5-8/h8-9H,4-7H2,1-3H3 |

InChI Key |

GITQHQQQVXNOFQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy N,n Dimethylcyclohexan 1 Amine and Its Analogues

Direct Amination Approaches

Direct amination methods are often the most efficient routes, involving the formation of the key C-N bond from a carbonyl precursor or an activated cyclohexane (B81311) ring.

Reductive amination is a cornerstone of amine synthesis, providing a direct and high-yielding pathway from a carbonyl compound. semanticscholar.orgnih.gov For the synthesis of 4-methoxy-N,N-dimethylcyclohexan-1-amine, the key precursor is 4-methoxycyclohexanone (B142444). The reaction proceeds through the initial formation of an intermediate enamine or iminium ion upon reaction with dimethylamine (B145610), which is then reduced in situ to the target tertiary amine. semanticscholar.orgnih.gov This transformation can be accomplished using either catalytic hydrogenation or chemical hydride reagents.

Catalytic reductive amination employs molecular hydrogen (H₂) as the terminal reductant in the presence of a metal catalyst. rsc.org This method is highly atom-economical and widely used in industrial settings. rsc.orgmdpi.com The process involves the condensation of 4-methoxycyclohexanone with dimethylamine, followed by the hydrogenation of the resulting C=N double bond. mdpi.com

Heterogeneous catalysts are most common for this transformation, with noble metals like palladium (Pd), platinum (Pt), rhodium (Rh), or non-noble metals like Raney Nickel (Raney Ni) supported on materials such as carbon (C) or alumina (B75360) (Al₂O₃) being frequently used. mdpi.commdpi.com The choice of catalyst, solvent, hydrogen pressure, and temperature is crucial for optimizing the reaction and minimizing side reactions, such as the reduction of the ketone to 4-methoxycyclohexanol (B98163) or over-alkylation. rsc.orgmdpi.com

Table 1: Representative Conditions for Catalytic Reductive Amination of Cyclohexanones

| Catalyst | H₂ Pressure | Solvent | Temperature | Typical Substrate |

| 5% Pd/C | 1 - 50 bar | Methanol / Ethanol | 25 - 80 °C | Ketones, Aldehydes |

| PtO₂ (Adam's cat.) | 1 - 3 bar | Acetic Acid / Ethanol | 25 °C | Ketones, Aldehydes |

| Raney Ni | 50 - 100 bar | Methanol / NH₃ | 80 - 120 °C | Ketones, Phenols |

| 5% Rh/C | 2 - 4 bar | Cyclohexane | 100 °C | Cyclohexanone (B45756) |

This table presents typical conditions based on general procedures for cyclohexanone amination; specific optimization would be required for the 4-methoxy substituted analogue.

Non-catalytic methods utilize stoichiometric hydride reducing agents and are exceptionally useful for laboratory-scale synthesis due to their mild conditions, high selectivity, and operational simplicity. koreascience.kr The key advantage of these reagents is their ability to reduce the intermediate iminium ion much faster than the starting ketone, allowing the reaction to be performed as a one-pot procedure. organic-chemistry.orgsciencemadness.org

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a particularly mild and selective reagent for reductive amination. organic-chemistry.orgnih.gov It tolerates a wide range of functional groups and is highly effective for the synthesis of tertiary amines from ketones and secondary amines like dimethylamine. nih.govorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), sometimes with a catalytic amount of acetic acid to facilitate iminium ion formation. organic-chemistry.orgorganic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, sodium cyanoborohydride, is effective for reductive aminations under mildly acidic conditions (pH 6-8), where the iminium ion is readily formed and reduced. sciencemadness.org A well-established procedure for the synthesis of N,N-dimethylcyclohexylamine from cyclohexanone and dimethylamine hydrochloride uses NaBH₃CN in methanol. orgsyn.org This protocol can be directly adapted for the 4-methoxycyclohexanone substrate.

Table 2: Comparison of Non-Catalytic Reagents for Reductive Amination

| Reagent | Chemical Formula | Typical Solvent | Key Features |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE), THF | Mild, highly selective, tolerates acid-sensitive groups, non-toxic byproducts. organic-chemistry.orgorganic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Effective at controlled pH, widely used, but generates toxic cyanide waste. sciencemadness.orgorgsyn.org |

An alternative to reductive amination involves a two-step sequence starting from 4-methoxycyclohexanol. This strategy relies on converting the hydroxyl group into a better leaving group, which is subsequently displaced by dimethylamine in a nucleophilic substitution reaction. pearson.com

The most common method for activating the alcohol is to convert it into a sulfonate ester, such as a tosylate or mesylate. ntu.ac.uk 4-methoxycyclohexanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. pearson.com This forms 4-methoxycyclohexyl tosylate, an excellent substrate for Sₙ2 reactions. pearson.comncsu.edu Subsequent treatment of the tosylate with an excess of dimethylamine leads to the formation of this compound. A key stereochemical feature of this Sₙ2 pathway is the inversion of configuration at the carbon center bearing the leaving group.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for generating molecular complexity. rug.nlnih.gov While a direct one-pot synthesis of this compound via an MCR is not standard, these reactions are highly valuable for producing structurally diverse analogues.

For instance, the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, could be employed to synthesize complex cyclohexylamine (B46788) derivatives. nih.gov Similarly, the Ugi four-component reaction (U-4CR), involving a ketone, an amine, a carboxylic acid, and an isocyanide, provides access to highly substituted α-aminoacyl amide derivatives, which could incorporate the cyclohexylamine scaffold. nih.gov These methods are particularly powerful in combinatorial chemistry and drug discovery for rapidly building libraries of related compounds. beilstein-journals.org

Reductive Amination of Corresponding Ketones or Aldehydes with Dimethylamine

Ring Functionalization Strategies

One hypothetical pathway could begin with 4-aminocyclohexanol. The synthetic sequence might involve:

Protection of the primary amine (e.g., as a carbamate).

Methylation of the hydroxyl group to form the methoxy (B1213986) ether.

Deprotection of the amine.

Exhaustive methylation of the resulting primary amine to the tertiary N,N-dimethylamine, for example, via the Eschweiler-Clarke reaction using formic acid and formaldehyde (B43269).

This approach offers significant synthetic flexibility but is longer and less convergent than direct reductive amination.

Introduction of the Methoxy Group on Pre-formed Cyclohexanamines

One synthetic strategy involves the formation of the methoxy group on a pre-existing cyclohexanamine scaffold, such as 4-aminocyclohexanol. This approach requires the selective O-methylation of the hydroxyl group without affecting the amine functionality.

A common method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. jk-sci.comorganic-chemistry.orgmdma.ch In the context of synthesizing this compound from a pre-formed aminocyclohexanol, this would entail the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with a methylating agent like methyl iodide.

However, a significant challenge in this approach is the competing N-methylation of the amine, as amines are also nucleophilic. To achieve selective O-methylation, the amine group typically requires protection. organic-chemistry.orgwikipedia.org Common protecting groups for amines include carbamates, such as the tert-butyloxycarbonyl (Boc) group. The synthesis would, therefore, involve the following steps:

Protection of the amine: The starting 4-aminocyclohexanol is reacted with a protecting agent, for example, di-tert-butyl dicarbonate, to form the N-Boc protected intermediate.

O-methylation: The hydroxyl group of the protected intermediate is then deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the addition of a methylating agent (e.g., methyl iodide) to form the methoxy ether.

Deprotection of the amine: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield 4-methoxycyclohexylamine.

N,N-dimethylation: The resulting primary amine can then be converted to the tertiary dimethylamine via methods such as the Eschweiler-Clarke reaction or reductive amination with formaldehyde. wikipedia.orgchemicalbook.com

Introduction of the Dimethylamine Moiety on Methoxy-Substituted Cyclohexanes

A more convergent and widely employed approach for the synthesis of this compound involves the introduction of the dimethylamine group onto a pre-existing 4-methoxy-substituted cyclohexane ring. The key starting material for this strategy is 4-methoxycyclohexanone. This ketone can be synthesized through various methods, including the oxidation of 4-methoxycyclohexanol.

The primary method for converting 4-methoxycyclohexanone to the target compound is reductive amination . mdpi.compatsnap.com This one-pot reaction involves the condensation of the ketone with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Several reducing agents can be employed for this transformation, each with its own advantages and limitations:

Sodium Borohydride (B1222165) (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting ketone, so the reaction conditions must be carefully controlled to favor imine/enamine formation before the addition of the borohydride. nih.gov

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent for reductive aminations. organic-chemistry.orggoogle.com It is less likely to reduce the ketone starting material and is often the reagent of choice for this transformation, typically providing good to excellent yields.

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent for imines, but its toxicity is a significant drawback. mdpi.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. mdpi.comresearchgate.net It is an effective method, particularly for large-scale synthesis, and is considered a greener alternative to hydride reducing agents.

Other named reactions that can be utilized for the N,N-dimethylation of amines or the direct conversion of ketones to N,N-dimethylamines include:

Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the source of the amine, in a sense. For the synthesis of a tertiary amine, it would involve the reaction of 4-methoxycyclohexanone with dimethylformamide. google.comfrontiersin.orgnih.gov

Eschweiler-Clarke Reaction: This reaction is specifically for the methylation of primary or secondary amines to tertiary amines using formaldehyde and formic acid. wikipedia.orgchemicalbook.commdpi.com Therefore, this method would be suitable for the N,N-dimethylation of 4-methoxycyclohexylamine, which can be synthesized from 4-methoxycyclohexanone via reductive amination with ammonia.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods in the chemical industry. This has led to the exploration of greener alternatives for the synthesis of compounds like this compound.

Solvent-Free Methods and Continuous Flow Synthesis

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free reductive amination has been explored as a greener alternative to traditional methods. alfachemch.comrsc.orggoogle.com These reactions are often carried out by grinding the reactants together, sometimes with a solid-supported reagent, or by heating the neat reaction mixture. This approach can lead to higher reaction rates, easier purification, and a significant reduction in waste.

Continuous flow synthesis is another green chemistry approach that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgrsc.org In the context of synthesizing this compound, a continuous flow system could involve pumping a solution of 4-methoxycyclohexanone and dimethylamine through a packed-bed reactor containing a solid-supported catalyst and a hydrogen source. This would allow for a continuous output of the product with minimal manual intervention.

Catalyst Development for Sustainable Production

The development of sustainable catalysts is a cornerstone of green chemistry. For the reductive amination step in the synthesis of this compound, research has focused on replacing precious metal catalysts (like palladium and platinum) with more abundant and less toxic alternatives.

Base-metal catalysts , such as those based on nickel, cobalt, and copper, have shown promise for reductive amination reactions. researchgate.netresearchgate.netresearchgate.net These catalysts are more cost-effective and have a lower environmental impact than their precious metal counterparts. For instance, cobalt-based nanoparticles supported on carbon have been shown to be efficient and practical catalysts for the synthesis of various amines via reductive amination. researchgate.net Similarly, copper-on-zirconia catalysts have been studied for the reductive amination of cyclohexanone and cyclohexanol. researchgate.netresearchgate.net

The development of recyclable catalysts is another important area of research. Magnetic nanoparticles coated with a catalytic material, for example, can be easily separated from the reaction mixture using a magnet and reused multiple times, reducing waste and catalyst cost. researchgate.net

Comparative Analysis of Synthetic Routes: Yields and Purity Considerations

The choice of synthetic route and specific reaction conditions can have a significant impact on the yield and purity of the final product. For the synthesis of this compound, the reductive amination of 4-methoxycyclohexanone is generally the most direct and efficient method.

Below is a comparative analysis of different reducing agents and catalysts for the reductive amination of cyclohexanone, which serves as a good model for the reactivity of 4-methoxycyclohexanone.

| Starting Material | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| Cyclohexanone | Dimethylamine | NaBH(OAc)₃ | DCE | Room Temp | High (typically >90%) | High |

| Cyclohexanone | Dimethylamine | NaBH₃CN | Methanol | Room Temp | Good | Good |

| Cyclohexanone | Dimethylamine | NaBH₄ | Methanol | Room Temp | Moderate to Good | Moderate to Good |

| Cyclohexanone | Dimethylamine | H₂/Pd-C | Ethanol | 50 | High | High |

| Cyclohexanone | Dimethylamine | H₂/Raney Ni | Ethanol | 80 | Good to High | Good to High |

| Cyclohexanone | Ammonia | H₂/Rh/SiO₂ | Cyclohexane | 100 | 83.4 (conversion) | 99.1 (selectivity) |

| Cyclohexanone | Ammonia | H₂/2%Ni-Rh/SiO₂ | Cyclohexane | 100 | 96.4 | 96.6 (selectivity) |

Note: This table is a compilation of typical results from the literature for the reductive amination of cyclohexanone and may not represent optimized conditions for 4-methoxycyclohexanone. The yields and purities can vary depending on the specific reaction conditions.

From the data, it is evident that sodium triacetoxyborohydride and catalytic hydrogenation are highly effective methods for the reductive amination of cyclohexanones, often providing high yields and purities. The choice between these two would likely depend on factors such as cost, scalability, and safety considerations. For instance, while catalytic hydrogenation is highly efficient, it requires specialized equipment for handling hydrogen gas under pressure.

The Eschweiler-Clarke reaction on 4-methoxycyclohexylamine is also reported to give high yields of the corresponding N,N-dimethylated product, often in the range of 82-86%. patsnap.com Similarly, the Leuckart-Wallach reaction can be effective, but often requires higher temperatures and may result in the formation of N-formyl byproducts, which would necessitate an additional hydrolysis step. wikipedia.orgresearchgate.net

In terms of purity, side reactions can be a concern. In reductive aminations using borohydride reagents, the reduction of the starting ketone to the corresponding alcohol is a potential side reaction. With catalytic hydrogenation, over-alkylation to form quaternary ammonium salts is generally not an issue, but the choice of catalyst and reaction conditions is crucial to avoid side reactions like hydrogenolysis of the methoxy group.

Stereochemical Investigations of 4 Methoxy N,n Dimethylcyclohexan 1 Amine

Configurational Isomerism of Cyclohexane (B81311) Systems

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. In cyclic molecules, the restricted rotation around the ring's carbon-carbon bonds gives rise to specific types of configurational isomerism.

In disubstituted cyclohexanes, the substituents can be located on the same side of the ring's plane (cis) or on opposite sides (trans). masterorganicchemistry.com This geometric difference results in cis-trans isomerism, a type of diastereomerism. masterorganicchemistry.com Unlike conformational isomers, which can interconvert through processes like ring flipping, cis and trans isomers are distinct molecules that cannot be interconverted without breaking bonds. masterorganicchemistry.com

To determine if a particular chair conformation represents a cis or trans isomer, one can examine the orientation of the substituents. If both substituents are pointing "up" or both are pointing "down" relative to the approximate plane of the ring, they are cis. If one is "up" and the other is "down," they are trans. masterorganicchemistry.com It is important to note that the terms "axial" and "equatorial" describe the orientation of a bond relative to the ring in a specific conformation, whereas "cis" and "trans" describe the relative stereochemistry of the substituents regardless of the conformation.

Applying the principles of cis-trans isomerism to 4-methoxy-N,N-dimethylcyclohexan-1-amine, two distinct diastereomers exist: cis-4-methoxy-N,N-dimethylcyclohexan-1-amine and trans-4-methoxy-N,N-dimethylcyclohexan-1-amine.

In the cis isomer , the methoxy (B1213986) group and the dimethylamino group are on the same side of the cyclohexane ring.

In the trans isomer , the methoxy group and the dimethylamino group are on opposite sides of the ring.

These two isomers are diastereomers because they are stereoisomers that are not mirror images of each other. They possess different spatial arrangements and, consequently, have different physical and chemical properties. The distinct stereochemistry of the cis and trans isomers dictates the possible conformations each can adopt and the relative stability of those conformations.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle strain and torsional strain. libretexts.org The study of these different spatial arrangements and their relative energies is known as conformational analysis.

The two most significant conformations of cyclohexane are the chair and the boat. The chair conformation is the most stable and lowest-energy conformation, as it minimizes both angle strain (with bond angles close to the ideal 109.5°) and torsional strain (with all C-H bonds staggered). libretexts.org

The boat conformation is less stable than the chair due to two main factors:

Steric Hindrance : Unfavorable steric interactions occur between the two "flagpole" hydrogens at the C1 and C4 positions. libretexts.org

Torsional Strain : The C-H bonds on the sides of the boat are eclipsed, leading to increased torsional strain. libretexts.org

Cyclohexane rings are conformationally mobile. Through a process called "ring flipping" or "chair interconversion," one chair conformation can convert into another. libretexts.org During this process, the ring passes through higher-energy intermediate conformations, including the half-chair and the twist-boat. In a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. However, for substituted cyclohexanes, the two chair conformers are often not equivalent in energy. masterorganicchemistry.com

In a substituted cyclohexane, a substituent can occupy either an axial position (pointing perpendicular to the plane of the ring) or an equatorial position (pointing out from the perimeter of the ring). reddit.com Generally, substituents prefer the more spacious equatorial position to avoid steric strain with the axial hydrogens on the same side of the ring. libretexts.org This steric hindrance, known as 1,3-diaxial interaction, destabilizes the conformation where the substituent is axial. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.org

For the substituents on this compound:

The methoxy group (-OCH₃) has an A-value of approximately 0.7 kcal/mol . ubc.ca

The dimethylamino group (-N(CH₃)₂) is sterically more demanding and has an A-value of approximately 2.1 kcal/mol . ubc.ca

These values indicate that while both groups prefer the equatorial position, the dimethylamino group has a much stronger preference due to its greater steric bulk compared to the methoxy group.

| Substituent | Functional Group | A-Value (kcal/mol) | Relative Steric Bulk |

|---|---|---|---|

| Methoxy | -OCH₃ | 0.7 | Moderate |

| Dimethylamino | -N(CH₃)₂ | 2.1 | High |

The A-values of the methoxy and dimethylamino groups are critical for determining the most stable conformation for both the cis and trans isomers of this compound. The total steric strain in any given conformation can be estimated by summing the A-values of the substituents that are in the axial position. masterorganicchemistry.com The ring-flipping equilibrium will heavily favor the conformation with the lower total steric strain.

Analysis of cis-4-Methoxy-N,N-dimethylcyclohexan-1-amine

For the cis isomer, one substituent must be axial and the other equatorial (a,e) in any chair conformation. A ring flip interconverts these positions to equatorial and axial (e,a). lumenlearning.com

Conformer A : Methoxy group is axial (0.7 kcal/mol strain) and the dimethylamino group is equatorial (0 kcal/mol strain). Total Strain = 0.7 kcal/mol.

Conformer B : Methoxy group is equatorial (0 kcal/mol strain) and the dimethylamino group is axial (2.1 kcal/mol strain). Total Strain = 2.1 kcal/mol.

The equilibrium will strongly favor Conformer A, where the larger dimethylamino group occupies the more stable equatorial position. The energy difference between the two conformers is 1.4 kcal/mol (2.1 - 0.7).

| Conformer | -OCH₃ Position (Strain) | -N(CH₃)₂ Position (Strain) | Total Axial Strain (kcal/mol) | Relative Stability |

|---|---|---|---|---|

| A (a,e) | Axial (0.7) | Equatorial (0) | 0.7 | More Stable |

| B (e,a) | Equatorial (0) | Axial (2.1) | 2.1 | Less Stable |

Analysis of trans-4-Methoxy-N,N-dimethylcyclohexan-1-amine

For the trans isomer, the substituents can either both be axial (diaxial, a,a) or both be equatorial (diequatorial, e,e). lumenlearning.com

Conformer C (diequatorial) : Both the methoxy group and the dimethylamino group are in the equatorial position. The total strain from 1,3-diaxial interactions is 0 kcal/mol. This is the most stable possible conformation.

Conformer D (diaxial) : Both groups are in the axial position. The total strain is the sum of their A-values: 0.7 kcal/mol + 2.1 kcal/mol = 2.8 kcal/mol.

The ring-flipping equilibrium for the trans isomer will overwhelmingly favor the diequatorial conformer (Conformer C) by a significant energy difference of 2.8 kcal/mol. The diaxial conformation is highly disfavored due to severe steric strain.

| Conformer | -OCH₃ Position (Strain) | -N(CH₃)₂ Position (Strain) | Total Axial Strain (kcal/mol) | Relative Stability |

|---|---|---|---|---|

| C (e,e) | Equatorial (0) | Equatorial (0) | 0 | Far More Stable |

| D (a,a) | Axial (0.7) | Axial (2.1) | 2.8 | Far Less Stable |

Enantiomeric Considerations and Chiral Resolution Strategies

The pursuit of enantiomerically pure forms of chiral molecules is of paramount importance in various scientific fields, including medicinal chemistry and materials science. For this compound, understanding its stereoisomerism is the first step toward developing strategies for the isolation or synthesis of its individual enantiomers.

The molecular structure of this compound features a 1,4-disubstituted cyclohexane ring. The substitution pattern gives rise to geometric isomerism, namely cis and trans diastereomers. In the cis isomer, the methoxy and the N,N-dimethylamino groups are on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides.

Within these geometric isomers, the potential for enantiomerism arises from the presence of stereogenic centers. A stereogenic center is an atom, typically carbon, to which four different groups are attached. In the case of 1,4-disubstituted cyclohexanes, the situation is nuanced. For a generic 1,4-disubstituted cyclohexane, if the two substituents are different, the C-1 and C-4 carbons are considered stereogenic centers.

For this compound, the C-1 carbon is attached to a hydrogen, an N,N-dimethylamino group, and two different paths around the ring leading to the C-4 carbon. Similarly, the C-4 carbon is bonded to a hydrogen, a methoxy group, and the same two ring paths.

Trans Isomer: The trans isomer of this compound is chiral and exists as a pair of enantiomers. It does not possess a plane of symmetry.

Therefore, the primary focus of enantiomeric resolution or asymmetric synthesis would be on the trans isomers, which exist as a stable pair of enantiomers.

| Isomer | Chirality | Description |

|---|---|---|

| cis | Achiral (meso) | Methoxy and N,N-dimethylamino groups are on the same side of the ring. Rapid ring-flipping between enantiomeric conformations leads to an overall achiral molecule. |

| trans | Chiral | Methoxy and N,N-dimethylamino groups are on opposite sides of the ring. Exists as a pair of non-superimposable mirror images (enantiomers). |

Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds, bypassing the need for resolving a racemic mixture. For a molecule like this compound, several asymmetric strategies could be envisioned, primarily focusing on the stereoselective formation of the amine-bearing stereocenter.

A prominent method for the asymmetric synthesis of chiral amines is the catalytic hydrogenation of prochiral imines. For the synthesis of this compound, a suitable precursor would be the imine derived from 4-methoxycyclohexanone (B142444). The hydrogenation of this imine in the presence of a chiral catalyst can lead to the preferential formation of one enantiomer of the amine.

The general reaction is as follows:

4-Methoxycyclohexanone + Dimethylamine (B145610) → Imine intermediate Imine intermediate + H₂ (in the presence of a chiral catalyst) → Enantioenriched this compound

The success of this approach hinges on the choice of the chiral catalyst and reaction conditions.

The field of asymmetric catalysis has seen the development of a vast array of chiral ligands and metal complexes that can effect highly enantioselective transformations. For the asymmetric hydrogenation of imines, complexes of transition metals like rhodium, iridium, and ruthenium with chiral phosphine (B1218219) ligands are commonly employed.

The design of the chiral ligand is critical. The ligand creates a chiral environment around the metal center, which in turn directs the hydrogenation to one face of the imine, leading to an excess of one enantiomer. The steric and electronic properties of the ligand, as well as the substrate, play a crucial role in determining the enantioselectivity of the reaction. For cyclic imines, the conformational rigidity of the substrate can also influence the stereochemical outcome.

| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-aryl cyclic ketimine | Ir/(S,S)-f-Binaphane | 90-95 | up to 95 |

| N-diphenylphosphinyl cyclic ketimine | Pd(CF₃CO₂)₂/(S)-SegPhos | Good | 87-99 |

| N-tosyl cyclic imine | Pd(CF₃CO₂)₂/(S)-SynPhos | Good | 88-97 |

Note: This table presents data for analogous cyclic imine systems to illustrate the potential enantioselectivities achievable with this methodology.

Classical resolution is a widely used method for separating enantiomers from a racemic mixture. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization.

For the resolution of racemic trans-4-methoxy-N,N-dimethylcyclohexan-1-amine, a chiral acid like tartaric acid, mandelic acid, or camphorsulfonic acid could be employed. The process would involve:

Dissolving the racemic amine and the chiral resolving agent in a suitable solvent.

Allowing the less soluble diastereomeric salt to crystallize out of the solution.

Separating the crystals by filtration.

Liberating the enantiomerically enriched amine from the salt by treatment with a base.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Dicarboxylic Acid |

| (-)-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative |

| (R)-(-)-Mandelic acid | Chiral α-Hydroxy Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid |

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful alternative for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

For the separation of the enantiomers of trans-4-methoxy-N,N-dimethylcyclohexan-1-amine, a variety of CSPs could be screened. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

The choice of the mobile phase is also crucial for achieving good resolution. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives) conditions can be explored. The development of a successful chiral HPLC method allows for both the analytical determination of enantiomeric purity and the preparative separation of the enantiomers.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Diethylamine | UV |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol | UV/MS |

| Vancomycin-based CSP | Methanol/Acetic Acid/Triethylamine | UV |

Note: The conditions listed are representative for the separation of chiral amines and would require optimization for the specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. For 4-methoxy-N,N-dimethylcyclohexan-1-amine, which can exist as cis and trans diastereomers, NMR is crucial for distinguishing between these forms. The conformational preference of the cyclohexane (B81311) ring, typically a chair conformation, and the axial or equatorial orientation of the substituents significantly influence the chemical shifts and coupling constants of the protons and carbons.

High-Resolution ¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. The chemical shifts of the protons on the cyclohexane ring are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and by anisotropic effects.

In the case of this compound, distinct spectra are expected for the cis and trans isomers due to the different spatial arrangements of the methoxy (B1213986) and dimethylamino groups.

Predicted ¹H NMR Data for this compound (cis and trans isomers)

| Proton | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~2.5 - 2.7 | ~2.8 - 3.0 | m | |

| H-2, H-6 (axial) | ~1.2 - 1.4 | ~1.3 - 1.5 | m | |

| H-2, H-6 (equatorial) | ~1.9 - 2.1 | ~2.0 - 2.2 | m | |

| H-3, H-5 (axial) | ~1.3 - 1.5 | ~1.4 - 1.6 | m | |

| H-3, H-5 (equatorial) | ~2.0 - 2.2 | ~2.1 - 2.3 | m | |

| H-4 | ~3.2 - 3.4 | ~3.5 - 3.7 | m | |

| N(CH₃)₂ | ~2.3 | ~2.4 | s | |

| OCH₃ | ~3.3 | ~3.3 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

In the trans isomer, with one substituent axial and the other equatorial in the most stable chair conformation, the axial and equatorial protons on each carbon of the cyclohexane ring will exhibit significant differences in their chemical shifts. The proton at C-1 (adjacent to the nitrogen) and C-4 (adjacent to the oxygen) will show complex multiplets due to coupling with neighboring protons. The six protons of the two methyl groups on the nitrogen will appear as a sharp singlet, as will the three protons of the methoxy group.

For the cis isomer, where both substituents can be in equatorial positions in the most stable chair form, the chemical shifts of the ring protons will differ from the trans isomer. In particular, the chemical shift of the proton at C-4 is expected to be further downfield in the cis isomer due to its equatorial position.

¹³C NMR for Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of attached atoms.

The carbon skeleton of this compound consists of the six cyclohexane ring carbons, the two carbons of the N,N-dimethylamino group, and the carbon of the methoxy group. The chemical shifts of the ring carbons are particularly informative for distinguishing between the cis and trans isomers.

Predicted ¹³C NMR Data for this compound (cis and trans isomers)

| Carbon | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer |

| C-1 | ~60 - 65 | ~58 - 63 |

| C-2, C-6 | ~30 - 35 | ~28 - 33 |

| C-3, C-5 | ~25 - 30 | ~23 - 28 |

| C-4 | ~75 - 80 | ~73 - 78 |

| N(CH₃)₂ | ~40 - 45 | ~38 - 43 |

| OCH₃ | ~55 - 60 | ~55 - 60 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbon directly attached to the nitrogen (C-1) and the oxygen (C-4) are expected to be the most downfield of the ring carbons. The stereochemical relationship between the substituents will cause slight but measurable differences in the chemical shifts of all ring carbons between the cis and trans isomers, a phenomenon known as the gamma-gauche effect.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexane ring. For instance, the proton at C-1 would show correlations to the protons at C-2 and C-6. Similarly, the proton at C-4 would show correlations to the protons at C-3 and C-5. This helps in tracing the connectivity of the cyclohexane ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which protons are attached to which carbons in the cyclohexane ring. For example, the proton signal around 2.5-2.7 ppm would correlate with the carbon signal around 60-65 ppm, confirming their assignment to C-1 and H-1, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are bonded. In the trans isomer, a NOESY experiment could show a correlation between an axial proton at C-1 and axial protons at C-3 and C-5. In the cis isomer, with both substituents equatorial, different spatial proximities would be observed, allowing for a clear distinction between the two diastereomers.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₂₁NO), the expected exact mass of the molecular ion [M+H]⁺ can be calculated.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₉H₂₁NO + H]⁺ | 158.1596 |

The observation of a molecular ion with this exact mass would confirm the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry involves the fragmentation of a selected precursor ion (in this case, the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A primary fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical from the N,N-dimethylamino group or cleavage of the C1-C2 or C1-C6 bonds of the cyclohexane ring. Another likely fragmentation would involve the loss of the methoxy group as a radical or as methanol.

Predicted Key MS/MS Fragments for this compound

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 142 | [M - CH₃]⁺ |

| 126 | [M - OCH₃]⁺ |

| 114 | [M - N(CH₃)₂]⁺ |

| 84 | [M - C₄H₈O]⁺ (cleavage of the cyclohexane ring) |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

A thorough search for experimental Infrared (IR) and Raman spectroscopy data for this compound did not yield any specific studies detailing the vibrational mode analysis of this compound. Consequently, no data tables of characteristic vibrational frequencies and their assignments can be presented.

For a molecule with the structure of this compound, one would theoretically expect to observe characteristic vibrational modes corresponding to its functional groups. These would include:

C-H stretching vibrations for the cyclohexane ring and methyl groups.

C-N stretching vibrations for the dimethylamino group.

C-O stretching vibrations for the methoxy group.

Various bending and deformation modes for the entire molecular skeleton.

Without experimental data, a definitive analysis and assignment of these vibrational modes are not possible.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were found during the literature search. Therefore, its solid-state structure has not been experimentally determined. This means that information regarding its crystal system, space group, unit cell dimensions, and detailed intramolecular bond lengths and angles is currently unavailable.

X-ray crystallography, if performed, would provide precise three-dimensional coordinates of the atoms in the crystal lattice, offering definitive insights into the molecule's conformation and intermolecular interactions in the solid state. In the absence of such a study, the solid-state structure of this compound remains unelucidated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed understanding of molecular structure and properties at the electronic level.

4-methoxy-N,N-dimethylcyclohexan-1-amine exists as cis and trans diastereomers, depending on the relative orientation of the methoxy (B1213986) and dimethylamino groups. For each isomer, the cyclohexane (B81311) ring primarily adopts two interconverting chair conformations. The stability of these conformers is dictated by the steric strain arising from substituent positions.

The key principle governing stability is the preference for bulky groups to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgsapub.org The N,N-dimethylamino group is significantly bulkier than the methoxy group.

cis-isomer: In the cis configuration, one substituent must be axial and the other equatorial. The two chair conformations would interconvert between (amino-equatorial, methoxy-axial) and (amino-axial, methoxy-equatorial). Given the larger size of the N,N-dimethylamino group, the conformer where it occupies the equatorial position would be the more stable of the two. libretexts.org

Geometry optimization calculations would confirm these predictions by finding the lowest energy (most stable) structure for each conformer.

Table 1: Predicted Relative Stability of Isomers and Conformers

| Isomer | Conformer | Substituent Positions | Predicted Relative Energy | Predicted Stability |

|---|---|---|---|---|

| trans | 1 | 1-NMe₂ (eq), 4-OMe (eq) | Lowest | Most Stable |

| trans | 2 | 1-NMe₂ (ax), 4-OMe (ax) | Highest | Least Stable |

| cis | 1 | 1-NMe₂ (eq), 4-OMe (ax) | Intermediate | More Stable |

Note: This table is illustrative and based on established principles of conformational analysis. Precise energy values would require specific DFT calculations.

Quantum chemical methods can be used to compute various electronic properties that help in understanding a molecule's reactivity.

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule. For this compound, regions of negative electrostatic potential (electron-rich) would be concentrated around the lone pairs of the nitrogen and oxygen atoms, making them likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (electron-poor) would be found on the hydrogen atoms attached to the carbon backbone.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this molecule, the HOMO would likely be localized on the nitrogen atom of the dimethylamino group due to its lone pair of electrons. The LUMO would be distributed across the anti-bonding orbitals of the structure. Calculations would provide a quantitative value for this energy gap. epstem.net

DFT calculations are highly effective at predicting spectroscopic data, which can be compared with experimental results for structure verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include C-H stretching from the alkyl groups, C-N stretching of the amine, and C-O stretching of the methoxy ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. epstem.net The predicted spectrum would show distinct signals for the methoxy (-OCH₃) protons, the N-methyl (-N(CH₃)₂) protons, and the various protons on the cyclohexane ring. Due to the chair conformation, axial and equatorial protons would have different chemical shifts.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. youtube.com An MD simulation would model the movements of the atoms by solving Newton's equations of motion, providing a trajectory of the molecule's conformational landscape.

For this compound, an MD simulation would allow for:

Conformational Sampling: Observing the transitions between different conformations, including the high-energy twist-boat intermediates involved in the chair-flip process.

Stability Confirmation: The simulation would show the molecule spending the vast majority of its time in the lowest-energy chair conformations predicted by quantum calculations, thus confirming their relative stabilities.

Thermodynamic Properties: By analyzing the trajectory, thermodynamic properties such as the free energy difference between conformers and the energy barrier for ring inversion could be calculated.

Prediction of Reactivity Profiles and Reaction Pathways:Information regarding the compound's frontier molecular orbitals, electrostatic potential maps, or predicted metabolic pathways is not present in the reviewed literature. Consequently, no data tables or detailed findings on its reactivity can be provided.

Therefore, this article cannot be generated as per the user's request due to the absence of foundational research on the specified compound. Further investigation and dedicated computational studies are required to build the knowledge base for this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the tertiary amine in 4-methoxy-N,N-dimethylcyclohexan-1-amine makes it a nucleophilic and basic center. This inherent reactivity allows it to participate in a variety of chemical transformations.

Tertiary amines, in general, can undergo N-acylation, and while less common than for primary and secondary amines, reactions with acylating agents can occur. For instance, N-acylation of various amines can be promoted by reagents like ammonium (B1175870) iodide (NH4I) with dimethylformamide (DMF) or dimethylacetamide (DMA). researchgate.net

While specific studies on the N-alkylation of this compound are not extensively documented, the electrochemical N-alkylation of similar structures like cyclohexylamine (B46788) with formaldehyde (B43269) has been reported. researchgate.net This suggests that this compound could likely undergo further N-alkylation under specific catalytic conditions, although this would lead to the formation of a quaternary ammonium salt.

Table 1: Illustrative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is a fundamental process known as quaternization. The nitrogen atom of this compound can readily attack an electrophilic carbon of an alkyl halide, such as methyl iodide, to yield the corresponding quaternary ammonium iodide. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent used.

Table 2: Examples of Quaternization Reactions

| Alkylating Agent | Product |

|---|---|

| Methyl Iodide (CH₃I) | 4-methoxy-N,N,N-trimethylcyclohexan-1-aminium iodide |

The tertiary amine functionality in this compound is susceptible to oxidation. Common oxidizing agents can convert tertiary amines to the corresponding N-oxides. For example, treatment with hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would be expected to yield this compound N-oxide. The oxygen atom in the N-oxide is formally depicted with a positive charge on nitrogen and a negative charge on oxygen.

In some cases, oxidation of similar aromatic amines, such as 4-methoxy-2:6-dimethylaniline, has been studied in the context of peroxidase action, leading to more complex products. scispace.com

Table 3: Potential Oxidation Products

| Oxidizing Agent | Major Product |

|---|---|

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the cyclohexane (B81311) ring also influences the molecule's reactivity, primarily through ether cleavage reactions or by participating in neighboring group effects.

The ether linkage of the methoxy group can be cleaved under harsh reaction conditions, a process known as demethylation. This typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the conjugate base of the acid on the methyl group, resulting in the formation of a phenol-like hydroxyl group and a methyl halide.

Table 4: Reagents for Demethylation

| Reagent | Product |

|---|---|

| Hydrobromic Acid (HBr) | 4-(dimethylamino)cyclohexan-1-ol |

Neighboring group participation occurs when a functional group within a molecule influences the rate or stereochemistry of a reaction at a nearby reactive center. tue.nl In the case of this compound, the methoxy group or the tertiary amine could potentially act as a neighboring group, depending on the reaction conditions and the conformation of the cyclohexane ring. For a reaction occurring at a carbon atom of the cyclohexane ring, the lone pair of electrons on the ether oxygen or the amine nitrogen could, in principle, provide anchimeric assistance. However, for this to be significant, the participating group and the reaction center must be in a suitable stereochemical arrangement (typically anti-periplanar for backside attack). Detailed mechanistic studies would be required to confirm such effects for this specific molecule.

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific scientific literature concerning the chemical compound this compound. This scarcity of information directly pertaining to its chemical reactivity, mechanistic investigations, and stereoselective transformations prevents the generation of a detailed and scientifically accurate article as requested.

The initial investigation aimed to gather data on the electrophilic and nucleophilic substitution on the cyclohexane ring, stereoselective transformations of the cyclohexane scaffold, and mechanistic studies of its key reactions. However, the search did not yield any specific experimental or theoretical studies focused on this compound. The available literature predominantly discusses related but structurally distinct compounds, such as those with different substitution patterns or aromatic instead of aliphatic ring systems.

Due to the strict requirement for scientifically accurate and detailed research findings, and the absence of such data for the specified compound, it is not possible to construct an article that would meet the required standards of being thorough, informative, and based on diverse, authoritative sources. Proceeding with the article would necessitate extrapolation from tangentially related molecules, leading to a speculative and potentially inaccurate representation of the compound's chemical behavior.

Therefore, until specific research on the chemical reactivity and mechanistic aspects of this compound becomes available in the scientific literature, the creation of the requested article cannot be fulfilled.

Derivatization and Synthesis of Advanced Analogues of 4 Methoxy N,n Dimethylcyclohexan 1 Amine

Synthesis of Substituted 4-Methoxy-N,N-dimethylcyclohexanamines

The synthesis of substituted analogues of 4-methoxy-N,N-dimethylcyclohexan-1-amine can be approached through various established organic chemistry methodologies. A common strategy involves the modification of a precursor molecule, such as 4-methoxycyclohexanone (B142444). Reductive amination of this ketone with dimethylamine (B145610) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a primary route to the parent compound. To generate substituted derivatives, one could start with appropriately substituted 4-methoxycyclohexanone precursors.

Alternatively, functionalization of the cyclohexane (B81311) ring can be achieved post-amination. For instance, electrophilic substitution reactions on an activated cyclohexane ring could introduce a variety of substituents. However, the reactivity of the saturated cyclohexane ring is limited, often requiring harsh reaction conditions that might not be compatible with the amine and methoxy (B1213986) functionalities.

A more controlled approach involves multi-step synthetic sequences starting from more readily available substituted cyclohexanes. For example, a substituted cyclohexanol could be oxidized to the corresponding cyclohexanone (B45756), followed by methoxylation and subsequent reductive amination. The choice of synthetic route is highly dependent on the desired substitution pattern and the commercial availability of starting materials.

Table 1: Potential Synthetic Routes to Substituted 4-Methoxy-N,N-dimethylcyclohexanamines

| Starting Material | Key Transformation(s) | Potential Substituents |

| Substituted 4-methoxycyclohexanone | Reductive Amination | Alkyl, Aryl, Halogen |

| Substituted Cyclohexanol | Oxidation, Methoxylation, Reductive Amination | Hydroxyl-derived groups |

| Substituted Cyclohexene | Epoxidation, Ring Opening, Amination | Vicinal functional groups |

Preparation of Amide and Urea (B33335) Derivatives

The primary amine functionality in analogues of 4-methoxycyclohexan-1-amine (where the N,N-dimethyl group is replaced by NH2) serves as a key handle for the synthesis of amide and urea derivatives. Standard acylation conditions, employing acyl chlorides or carboxylic acid anhydrides in the presence of a base, can be used to form a wide array of amides. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the reaction between a carboxylic acid and the amine under mild conditions.

The synthesis of urea derivatives typically involves the reaction of the amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. For instance, reacting 4-methoxycyclohexan-1-amine with phenyl isocyanate would yield the corresponding N-phenylurea derivative. In cases where the desired isocyanate is not commercially available, it can be generated in situ from the corresponding carboxylic acid via a Curtius, Hofmann, or Lossen rearrangement. Phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), can also be used to form symmetrical or unsymmetrical ureas from primary or secondary amines.

Table 2: General Methods for Amide and Urea Synthesis from a Primary 4-Methoxycyclohexylamine

| Derivative | Reagent(s) | General Conditions |

| Amide | Acyl chloride / Anhydride | Base (e.g., triethylamine), aprotic solvent |

| Amide | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | Aprotic solvent (e.g., DMF, DCM) |

| Urea | Isocyanate | Aprotic solvent, room temperature |

| Urea | Carboxylic acid (via Curtius rearrangement) | DPPA, heat, followed by amine addition |

| Urea | Phosgene equivalent (e.g., CDI) | Stepwise addition of amines |

This table outlines general synthetic approaches. Specific reaction conditions would need to be optimized for each substrate.

Conjugation with Other Molecular Scaffolds (e.g., Peptides, Polymers)

The functional handles on derivatized this compound analogues can be utilized for conjugation to larger molecular scaffolds like peptides and polymers. For this purpose, the amine or a newly introduced functional group (e.g., a carboxylic acid, alkyne, or azide) can serve as a point of attachment.

For peptide conjugation, standard solid-phase or solution-phase peptide synthesis methodologies can be employed. An amino-functionalized derivative of the cyclohexane compound can be coupled to the C-terminus of a resin-bound peptide, or a carboxylic acid-functionalized derivative can be coupled to the N-terminus or a side chain of a peptide. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for conjugation. This would require the synthesis of an azide- or alkyne-functionalized derivative of this compound and a complementary functionalized peptide.

Similar strategies apply to polymer conjugation. For example, a hydroxyl-functionalized derivative could be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone to form polyester conjugates. Alternatively, atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization can be initiated from a suitable functional group installed on the cyclohexane ring.

Development of Chiral Derivatives for Specific Applications

The development of chiral derivatives of this compound is crucial for applications where stereochemistry plays a key role. The cyclohexane ring in this compound can exist as cis and trans diastereomers, and each of these can be chiral if appropriately substituted.

The synthesis of enantiomerically pure derivatives can be achieved through several approaches:

Chiral Resolution: A racemic mixture of a suitable derivative (e.g., the primary amine) can be resolved using a chiral resolving agent, such as tartaric acid or a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary in one of the key synthetic steps can induce stereoselectivity. For example, asymmetric hydrogenation of a suitable enamine precursor could yield a chiral amine.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that contains a cyclohexane ring or a precursor that can be converted into one.

The absolute configuration of the resulting chiral derivatives would need to be determined using techniques such as X-ray crystallography or by comparison of chiroptical data (e.g., specific rotation, circular dichroism) with known compounds. Chiral high-performance liquid chromatography (HPLC) is an essential tool for determining the enantiomeric excess of the synthesized products.

Table 3: Approaches for the Synthesis of Chiral 4-Methoxy-N,N-dimethylcyclohexanamine Derivatives

| Method | Description | Key Considerations |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Requires a suitable resolving agent and often involves multiple recrystallization steps. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Catalyst selection and optimization of reaction conditions are critical. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | The availability of suitable starting materials can be a limitation. |

This table summarizes common strategies for obtaining chiral compounds.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Use in the Synthesis of Complex Organic Molecules

Theoretically, the tertiary amine functionality could serve as a directing group or a reactive site in various organic transformations. The cyclohexane (B81311) scaffold provides a three-dimensional framework that could be elaborated upon to construct more complex molecular architectures. As an intermediate, it could be incorporated into pharmacologically active molecules or natural product analogs. For instance, many bioactive compounds feature substituted cyclohexane rings.

Role as a Chiral Auxiliary or Ligand in Catalysis

If synthesized in an enantiomerically pure form, 4-methoxy-N,N-dimethylcyclohexan-1-amine could potentially serve as a chiral ligand for metal catalysts or as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction before being removed.

Metal-Catalyzed Coupling Reactions

In the field of metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. A chiral amine like the one could potentially be used to influence the stereoselectivity of such reactions.

Asymmetric Catalysis

Asymmetric catalysis aims to produce a specific enantiomer of a chiral product. Chiral ligands are essential for this purpose. The nitrogen atom of the amine could coordinate to a metal center, and the stereochemistry of the cyclohexane ring could create a chiral environment around the catalyst, thereby inducing asymmetry in the product.

Integration into Novel Polymeric Materials

Amines are often used as monomers or curing agents in the synthesis of polymers. The specific structure of this compound could impart particular properties, such as thermal stability or solubility, to a polymer backbone.

Contribution to Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The amine and methoxy (B1213986) groups of this compound could participate in hydrogen bonding or other non-covalent interactions, making it a potential building block for self-assembling systems or for hosts in molecular recognition systems.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Currently, there are no established or optimized synthetic routes specifically for 4-methoxy-N,N-dimethylcyclohexan-1-amine in the public domain. This presents a critical starting point for research. Future work should focus on developing efficient and scalable syntheses. Potential strategies could involve the reductive amination of 4-methoxycyclohexanone (B142444) with dimethylamine (B145610), a common method for synthesizing N,N-disubstituted cyclohexylamines. Alternative approaches, such as the methylation of 4-methoxycyclohexylamine or the reaction of a suitable 4-methoxycyclohexyl halide with dimethylamine, should also be explored and optimized for yield, purity, and cost-effectiveness. The development of catalytic methods, including transition-metal-catalyzed C-N bond formation, could offer more elegant and environmentally benign synthetic pathways.

Exploration of Under-researched Stereoisomeric Transformations

The cyclohexane (B81311) ring in this compound can exist in different stereoisomeric forms (cis and trans isomers), each potentially possessing distinct chemical and physical properties. To date, the stereochemistry of this compound has not been investigated. Future research should aim to synthesize and isolate the individual cis and trans isomers. This would enable a detailed study of their conformational preferences and the kinetics of their interconversion. Furthermore, exploring stereoselective synthetic routes to access specific isomers would be a significant advancement, paving the way for understanding how stereochemistry influences the compound's reactivity and potential applications.

Advanced Mechanistic Studies using Modern Analytical Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial. Modern analytical techniques can provide deep insights into these processes. For instance, in-situ spectroscopic methods such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) could be employed to monitor reaction progress in real-time, identify intermediates, and elucidate reaction kinetics. Mass spectrometry techniques, including tandem mass spectrometry (MS/MS), could be used to characterize reaction products and byproducts, providing valuable information for optimizing reaction conditions.

Design and Synthesis of Derivatives for Specific Chemical Applications

While the applications of this compound itself are unknown, its structural motifs—a substituted cyclohexane ring and a tertiary amine—are present in various biologically active molecules and functional materials. Future research should focus on the rational design and synthesis of derivatives to explore potential applications. For example, modification of the methoxy (B1213986) group or the N,N-dimethylamino group could lead to novel compounds with interesting pharmacological properties or utility as catalysts, ligands for metal complexes, or building blocks in materials science. The synthesis of a library of derivatives would be a valuable resource for screening in various chemical and biological assays.

Computational Design of Functional Analogues with Tunable Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. In the context of this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict its molecular structure, vibrational frequencies, and electronic properties. Molecular dynamics simulations could provide insights into its conformational landscape and interactions with other molecules. Furthermore, computational methods can be employed to design functional analogues with specific, tunable properties. For instance, by systematically modifying the substituents on the cyclohexane ring, it may be possible to design molecules with tailored lipophilicity, basicity, or steric hindrance for specific applications. This in-silico approach can significantly accelerate the discovery of novel and useful compounds based on the this compound scaffold.

Q & A

Q. What protocols validate the compound's stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Simulated gastric fluid (pH 1.2) and plasma (pH 7.4) assays assess bioavailability and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.